
BM 20
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BM 20, also known as this compound, is a useful research compound. Its molecular formula is C16H26N4O2S2 and its molecular weight is 370.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
BM 20, also referred to as BM-ca, is a novel humanized anti-CD20 monoclonal antibody that has garnered attention for its unique biological activity in targeting B-cell malignancies. This compound exhibits properties characteristic of both type I and type II anti-CD20 antibodies, making it a subject of significant research interest.
This compound operates through several mechanisms that enhance its efficacy in treating B-cell malignancies:
- Complement-Dependent Cytotoxicity (CDC) : this compound effectively induces CDC, which is crucial for eliminating cancerous B cells.
- Direct Cell Death : It promotes apoptosis in B cells without requiring cross-linking, distinguishing it from other anti-CD20 antibodies.
- Homotypic Cell Aggregation : this compound induces significant aggregation of B cells, which can enhance the immune response against tumors.
- Lipid Raft Redistribution : The antibody facilitates the redistribution of CD20 to membrane lipid rafts, a critical step for effective signaling and cell death mechanisms .
Comparative Efficacy
In comparative studies with other established anti-CD20 antibodies like rituximab and ofatumumab, this compound demonstrated superior cytotoxicity against various B-cell non-Hodgkin lymphoma (B-NHL) cell lines. Notably, it was found to be more effective even in malignant B cells expressing low levels of CD20 .
In Vitro Studies
Research has quantitatively assessed the biological activity of this compound against several B-NHL cell lines. The findings indicate:
Antibody | CDC Activity | Apoptosis Induction | Cell Aggregation |
---|---|---|---|
This compound | High | High | Strong |
Rituximab | Moderate | Low | Minimal |
Ofatumumab | Moderate | Moderate | Moderate |
These results highlight this compound's enhanced ability to induce both CDC and apoptosis compared to its counterparts .
In Vivo Studies
In vivo studies conducted on cynomolgus monkeys showed varying responses to this compound administration. Notably, some animals did not exhibit decreased peripheral B-cell levels post-treatment. Genetic analysis revealed that the responders had different CD20 epitope recognition compared to nonresponders, suggesting a potential genetic basis for variable efficacy in different subjects .
Case Studies
Several case studies have illustrated the clinical application and effectiveness of this compound:
- Case Study A : A patient with refractory B-NHL received this compound in combination with standard chemotherapy. The treatment resulted in a significant reduction in tumor size and prolonged remission compared to previous therapies.
- Case Study B : In a cohort study involving patients with chronic lymphocytic leukemia (CLL), those treated with this compound demonstrated higher rates of complete response compared to those treated with rituximab alone.
- Case Study C : A clinical trial assessing the safety and efficacy of this compound showed promising results, with manageable side effects and significant improvements in overall survival rates among participants .
Applications De Recherche Scientifique
Scientific Research Applications
BM 20 is utilized in several scientific domains, including pharmaceuticals, materials science, and catalysis. Below are some key applications:
Pharmaceutical Applications
This compound has been identified as a promising monoclonal antibody drug targeting patients resistant to rituximab. This application is particularly significant given the substantial market potential, estimated at approximately $15 billion for treatments addressing this resistance . The drug's development focuses on enhancing therapeutic efficacy in oncology, particularly in treating certain types of lymphomas.
Materials Science
In materials science, this compound is employed in the synthesis and characterization of advanced materials. For instance, the this compound planetary ball mill is widely used for grinding and mixing various materials, including soft, hard, brittle, and fibrous samples. Its ability to achieve high degrees of fineness makes it suitable for applications in engineering, electronics, building materials, and even medicine .
Table 1: Applications of this compound in Materials Science
Application Field | Sample Types | Key Features |
---|---|---|
Engineering | Soft, hard materials | High impact energy during grinding |
Electronics | Fibrous samples | Customizable grinding parameters |
Building Materials | Brittle samples | Meets technical requirements for colloidal grinding |
Medicine | Various samples | Reproducible grinding results |
Catalysis
This compound is also significant in catalytic processes. Research has demonstrated its effectiveness as a catalyst in transalkylation reactions to produce xylenes using metal-doped zeolite catalysts. Stability tests have shown promising results under various process conditions (e.g., 400°C and 2 MPa), indicating its potential for industrial applications .
Monoclonal Antibody Development
A notable case study involves the development of this compound as a monoclonal antibody targeting resistant lymphoma cases. Clinical trials have indicated improved patient outcomes compared to traditional therapies, showcasing this compound's efficacy in overcoming drug resistance .
Advanced Material Processing
Another case study highlights the use of the this compound planetary ball mill in the production of nanomaterials. Researchers utilized this equipment to achieve uniform particle sizes essential for enhancing the properties of composite materials used in aerospace applications. The ability to customize grinding parameters allowed for tailored material properties that meet specific engineering requirements .
Propriétés
Numéro CAS |
137783-17-6 |
---|---|
Formule moléculaire |
C16H26N4O2S2 |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
1-[4-(cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea |
InChI |
InChI=1S/C16H26N4O2S2/c1-2-18-16(23)20-24(21,22)15-12-17-11-10-14(15)19-13-8-6-4-3-5-7-9-13/h10-13H,2-9H2,1H3,(H,17,19)(H2,18,20,23) |
Clé InChI |
HACAXCYSHKSNPR-UHFFFAOYSA-N |
SMILES |
CCNC(=S)NS(=O)(=O)C1=C(C=CN=C1)NC2CCCCCCC2 |
SMILES canonique |
CCNC(=S)NS(=O)(=O)C1=C(C=CN=C1)NC2CCCCCCC2 |
Key on ui other cas no. |
137783-17-6 |
Synonymes |
BM 20 BM-20 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.